(2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
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Overview
Description
(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a dichlorophenyl group, a dimethylpyrazolyl group, and a propenamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the corresponding dichlorophenyl intermediate.
Pyrazole Formation: The dichlorophenyl intermediate is then subjected to a cyclization reaction with a suitable reagent to form the pyrazole ring.
Propenamide Formation: The final step involves the condensation of the pyrazole intermediate with an appropriate aldehyde or ketone to form the propenamide moiety.
Industrial Production Methods
In industrial settings, the production of (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is typically carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. Catalysts and reagents, such as Lewis acids and bases, are employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific structural features, which confer distinct chemical properties and reactivity. The presence of the 1,5-dimethylpyrazolyl group, in particular, differentiates it from other similar compounds and contributes to its unique biological and chemical activities.
Properties
Molecular Formula |
C14H13Cl2N3O |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9-10(8-17-19(9)2)3-6-14(20)18-13-5-4-11(15)7-12(13)16/h3-8H,1-2H3,(H,18,20)/b6-3+ |
InChI Key |
SWKQYEARNDUUMR-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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